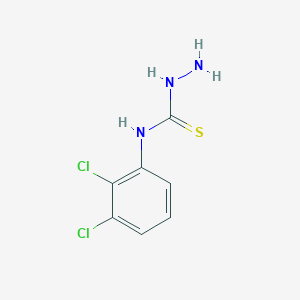
N-(2,3-dichlorophenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA is an organosulfur compound with the molecular formula C7H7Cl2N3S It is a derivative of thiourea, where the thiourea moiety is substituted with an amino group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA typically involves the reaction of 2,3-dichloroaniline with thiourea. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the desired product. The general reaction scheme is as follows:
2,3-dichloroaniline+thiourea→3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA
Industrial Production Methods
In an industrial setting, the production of 3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of dyes, elastomers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-AMINO-1-(3,5-DICHLOROPHENYL)THIOUREA
- 3-AMINO-1-(2,4-DICHLOROPHENYL)THIOUREA
- 3-AMINO-1-(3,4-DICHLOROPHENYL)THIOUREA
Uniqueness
3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms on the phenyl ring can affect the compound’s interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C7H7Cl2N3S |
|---|---|
Molecular Weight |
236.12 g/mol |
IUPAC Name |
1-amino-3-(2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-2-1-3-5(6(4)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
InChI Key |
WMKBKUQEIHLEHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















